Huprine Y

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HUPRINE Y is a synthetic cholinergic compound developed as a hybrid between the natural product Huperzine A and the synthetic drug Tacrine. It is one of the most potent reversible inhibitors of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This compound has shown significant potential in the treatment of Alzheimer’s disease due to its high binding affinity and ability to cross the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HUPRINE Y involves several steps, starting with the preparation of intermediate compounds. One of the key steps is the chromatographic resolution of racemic this compound by chiral high-performance liquid chromatography (HPLC). The large-scale chromatographic resolution is carried out using a CHIRALPAK IC column and a mixture of dichloromethane, isopropanol, and diethylamine as the eluent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of preparative HPLC for the resolution of racemic mixtures and subsequent purification steps to obtain the enantiopure compound .

Chemical Reactions Analysis

Types of Reactions

HUPRINE Y undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with altered chemical structures. These derivatives are often evaluated for their acetylcholinesterase inhibitory activity and potential therapeutic applications .

Scientific Research Applications

Pharmacological Properties

Huprine Y is primarily recognized as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's disease.

Key Characteristics:

- Dual Inhibition : this compound shows nanomolar potency against AChE and BChE, making it a promising candidate for cognitive enhancement in Alzheimer's patients .

- Neuroprotective Effects : Studies indicate that this compound can prevent excitotoxic cell death in neuronal cultures and protect against neurodegenerative lesions in animal models .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

Neuroprotective Studies

- A study demonstrated that this compound effectively prevented cell death induced by glutamate in rat cerebellar granule cells, showcasing its potential as a neuroprotective agent .

- In vivo studies using transgenic mouse models of Alzheimer’s disease showed that chronic administration of this compound improved learning and memory impairments while reducing amyloid-beta levels in the brain .

Hybrid Compounds

- The development of donepezil-Huprine hybrids has shown enhanced activity against multiple targets associated with Alzheimer's disease, including AChE, BChE, and amyloid precursor protein processing . These hybrids have been observed to improve cognitive functions significantly in animal models.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

HUPRINE Y exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the breakdown of acetylcholine. The increased acetylcholine levels enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are observed .

Comparison with Similar Compounds

Similar Compounds

Tacrine: The parent compound used in the development of this compound, known for its acetylcholinesterase inhibitory activity but with higher hepatotoxicity.

Huperzine A: A natural product with acetylcholinesterase inhibitory properties, used as a template for the synthesis of this compound.

Uniqueness of this compound

This compound is unique due to its high binding affinity for acetylcholinesterase and its ability to cross the blood-brain barrier. It combines the beneficial properties of both Tacrine and Huperzine A while minimizing their respective drawbacks, such as hepatotoxicity in the case of Tacrine .

Properties

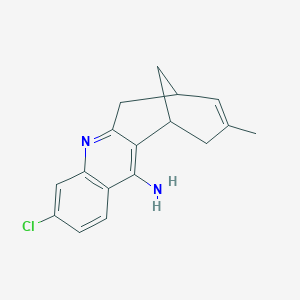

Molecular Formula |

C17H17ClN2 |

|---|---|

Molecular Weight |

284.8 g/mol |

IUPAC Name |

7-chloro-15-methyl-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-3-amine |

InChI |

InChI=1S/C17H17ClN2/c1-9-4-10-6-11(5-9)16-15(7-10)20-14-8-12(18)2-3-13(14)17(16)19/h2-4,8,10-11H,5-7H2,1H3,(H2,19,20) |

InChI Key |

UKCBMHDZLYYTMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2CC(C1)C3=C(C4=C(C=C(C=C4)Cl)N=C3C2)N |

Synonyms |

huprine Y |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.